![molecular formula C24H30N2O4 B15136058 7,18-Diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosane-6,8,17,19-tetrone](/img/structure/B15136058.png)
7,18-Diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosane-6,8,17,19-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,9,10-Perylenetetracarboxylic Diimide is an organic heteropolycyclic compound known for its vibrant colors and stability. It is widely used as a pigment and in various scientific applications due to its excellent thermal and photochemical stability .
Métodos De Preparación
3,4,9,10-Perylenetetracarboxylic Diimide can be synthesized through several methods. One common synthetic route involves the condensation of perylene-3,4,9,10-tetracarboxylic dianhydride with ammonia or primary amines under high-temperature conditions . Industrial production often employs similar methods but on a larger scale, ensuring high purity and yield .
Análisis De Reacciones Químicas
3,4,9,10-Perylenetetracarboxylic Diimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form perylene-3,4,9,10-tetracarboxylic dianhydride.
Reduction: Reduction reactions can yield perylene derivatives with different functional groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3,4,9,10-Perylenetetracarboxylic Diimide has a wide range of scientific research applications:
Biology: It serves as a biological dye and indicator due to its fluorescent properties.
Medicine: Research is ongoing into its potential use in medical imaging and as a component in drug delivery systems.
Industry: It is extensively used as an industrial pigment, in solar cells, transistors, and optoelectronic devices
Mecanismo De Acción
The mechanism of action of 3,4,9,10-Perylenetetracarboxylic Diimide involves its ability to interact with light and other molecules. It can form stable complexes with various substrates, making it useful in applications like solar cells and sensors. The molecular targets and pathways involved include its interaction with nucleic acids and proteins, which can be harnessed for biological and medical applications .
Comparación Con Compuestos Similares
3,4,9,10-Perylenetetracarboxylic Diimide is unique due to its stability and versatility. Similar compounds include:
Naphthalene Diimides: These compounds have similar structures but different electronic properties.
Anthracene Diimides: Known for their use in organic electronics, they share some properties with 3,4,9,10-Perylenetetracarboxylic Diimide but differ in their photophysical characteristics
Propiedades
Fórmula molecular |
C24H30N2O4 |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosane-6,8,17,19-tetrone |
InChI |
InChI=1S/C24H30N2O4/c27-21-13-5-1-9-10-2-6-15-20-16(24(30)26-23(15)29)8-4-12(18(10)20)11-3-7-14(22(28)25-21)19(13)17(9)11/h9-20H,1-8H2,(H,25,27,28)(H,26,29,30) |
Clave InChI |
XSUVWHQFPIVRAW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C3C(CCC4C3C1C5CCC6C7C5C4CCC7C(=O)NC6=O)C(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



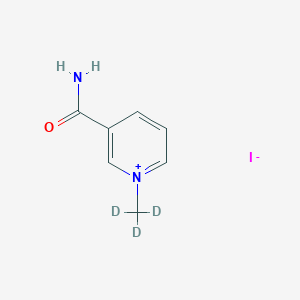
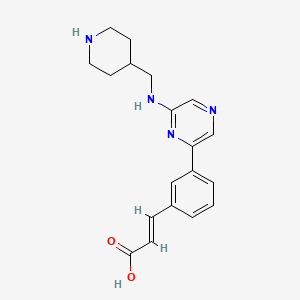
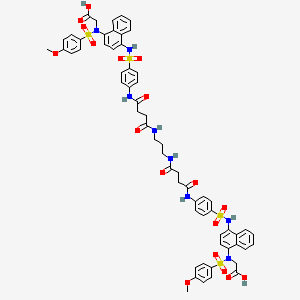
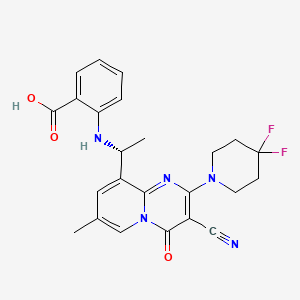
![Methyl 4-[(1,4-dihydroxy-2-naphthyl)methylamino]benzoate](/img/structure/B15136009.png)
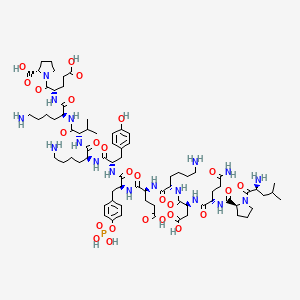
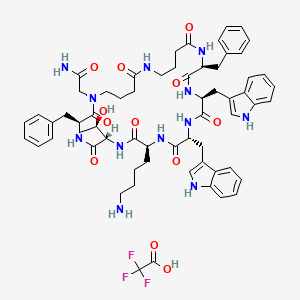
![Benzamide, N-(5,10,15,16-tetrahydro-5,10,15-trioxoanthra[2,1,9-mna]naphth[2,3-h]acridin-11-yl)-](/img/structure/B15136031.png)
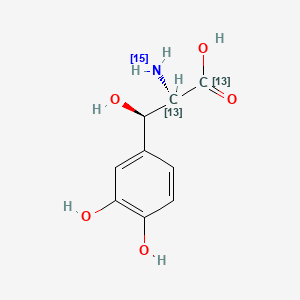
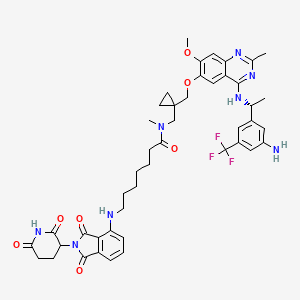
![5-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)pyrimidin-4-amine](/img/structure/B15136041.png)
![2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3-yl)-N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide](/img/structure/B15136043.png)
![(10S)-1,3,8-trihydroxy-6-methyl-10-[(9S)-2,4,5-trihydroxy-7-methyl-10-oxo-9H-anthracen-9-yl]-10H-anthracen-9-one](/img/structure/B15136044.png)
